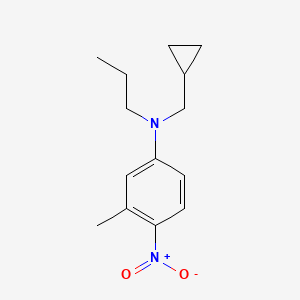
Benzenamine, N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propyl- is an organic compound belonging to the class of amines It features a benzene ring substituted with a nitro group, a methyl group, and an amine group that is further substituted with cyclopropylmethyl and propyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propyl- typically involves multi-step organic reactions. One common method includes the nitration of a benzene derivative followed by amination and subsequent alkylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The amination step involves the introduction of the amine group, which can be done using reagents like ammonia or amines under suitable conditions. Finally, the alkylation step introduces the cyclopropylmethyl and propyl groups using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Nitric acid or other oxidizing agents.
Substitution: Halogens (chlorine, bromine) with a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of cyclopropylmethyl-3-methyl-4-nitroaniline.
Reduction: Formation of cyclopropylmethyl-3-methyl-4-nitrosoaniline.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Benzenamine, N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, N,N-dimethyl-: Similar structure but with dimethyl groups instead of cyclopropylmethyl and propyl groups.
Benzenamine, N-phenyl-: Similar structure but with a phenyl group instead of cyclopropylmethyl and propyl groups.
Uniqueness
Benzenamine, N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propyl- is unique due to the presence of both cyclopropylmethyl and propyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
821776-82-3 |
|---|---|
Formule moléculaire |
C14H20N2O2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propylaniline |
InChI |
InChI=1S/C14H20N2O2/c1-3-8-15(10-12-4-5-12)13-6-7-14(16(17)18)11(2)9-13/h6-7,9,12H,3-5,8,10H2,1-2H3 |
Clé InChI |
CJMIWCMJQGMAPA-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC1CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


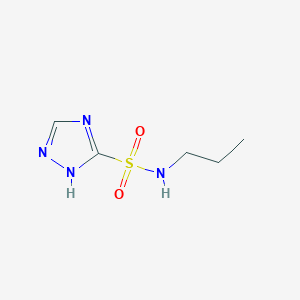
![N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13888689.png)
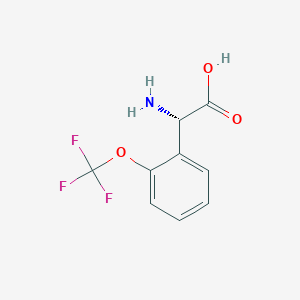
![N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide](/img/structure/B13888707.png)

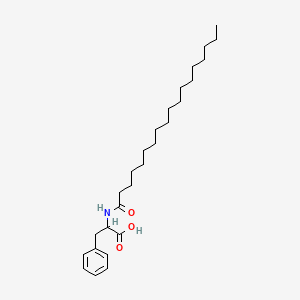

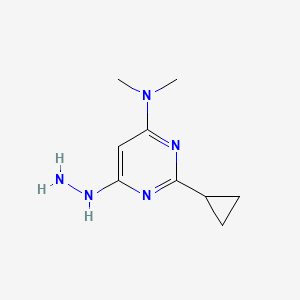
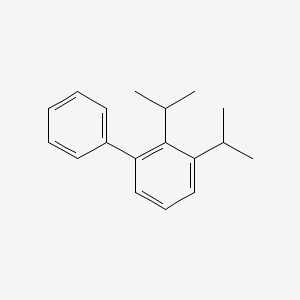
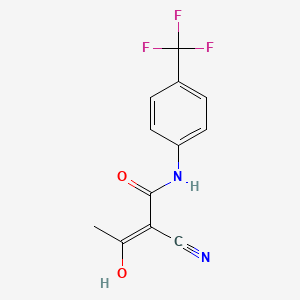
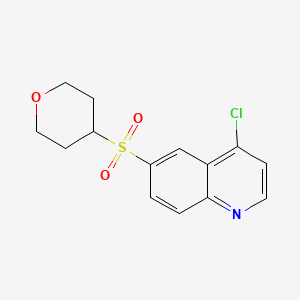
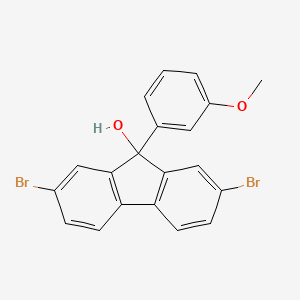
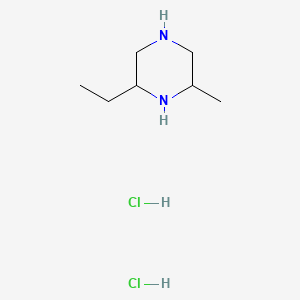
![3,4,5-Trihydroxy-6-[4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid;hydrochloride](/img/structure/B13888773.png)
